molecular formula C14H20N2O5S B13863201 4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester

4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester

Cat. No.: B13863201
M. Wt: 337.44 g/mol
InChI Key: RBDNONMCGWUFBQ-KXLLRKBSSA-N
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Description

4-Carboxy Tolbutamide-d9 Ethyl Ester is a labeled derivative of Tolbutamide, a sulfonylurea class compound used primarily in the treatment of type II diabetes. The compound is characterized by the presence of deuterium atoms, which makes it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester involves several steps, starting with the preparation of Tolbutamide. The deuterium labeling is introduced through specific synthetic routes that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .

Chemical Reactions Analysis

4-Carboxy Tolbutamide-d9 Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Carboxy Tolbutamide-d9 Ethyl Ester is widely used in scientific research due to its labeled nature. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. In biology and medicine, it is used to study metabolic pathways and drug interactions. The compound’s deuterium labeling allows for precise tracking and quantification in various experimental setups .

Mechanism of Action

The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It acts by inhibiting potassium channels in pancreatic beta cells, leading to the release of insulin. This process involves the binding of the compound to specific receptors on the beta cells, triggering a cascade of molecular events that result in insulin secretion .

Comparison with Similar Compounds

4-Carboxy Tolbutamide-d9 Ethyl Ester can be compared with other labeled derivatives of Tolbutamide, such as 4-Carboxy Tolbutamide Ethyl Ester. The primary difference lies in the presence of deuterium atoms, which enhances its utility in research applications. Other similar compounds include labeled derivatives of other sulfonylureas like Chlorpropamide and Acetohexamide.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

337.44 g/mol

IUPAC Name

ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate

InChI

InChI=1S/C14H20N2O5S/c1-3-5-10-15-14(18)16-22(19,20)12-8-6-11(7-9-12)13(17)21-4-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,18)/i1D3,3D2,5D2,10D2

InChI Key

RBDNONMCGWUFBQ-KXLLRKBSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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